2-Pyrrolidin-3-yloxyacetic acid;hydrochloride
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Overview
Description
2-Pyrrolidin-3-yloxyacetic acid;hydrochloride is a chemical compound that belongs to the class of amino acids. It is a derivative of gamma-aminobutyric acid (GABA) and has been shown to have various biological activities, including anticonvulsant, anxiolytic, and anti-inflammatory effects. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidin-3-yloxyacetic acid;hydrochloride typically involves the reaction of pyrrolidine with glyoxylic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to moderate heating
Solvent: Aqueous or organic solvents such as ethanol or methanol
Catalysts: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidin-3-yloxyacetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
2-Pyrrolidin-3-yloxyacetic acid;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticonvulsant and anxiolytic effects.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Pyrrolidin-3-yloxyacetic acid;hydrochloride involves its interaction with GABA receptors in the central nervous system. By modulating these receptors, the compound can exert its anticonvulsant and anxiolytic effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence neurotransmitter release and neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.
Gamma-aminobutyric acid (GABA): A neurotransmitter that plays a key role in regulating neuronal excitability.
Pyrrolidinone derivatives: Compounds with similar structures and biological activities.
Uniqueness
2-Pyrrolidin-3-yloxyacetic acid;hydrochloride is unique due to its specific structure, which combines the pyrrolidine ring with an acetic acid moiety. This structure allows it to interact with GABA receptors and exhibit a range of biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-pyrrolidin-3-yloxyacetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-6(9)4-10-5-1-2-7-3-5;/h5,7H,1-4H2,(H,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMFNAFAIQPXAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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